molecular formula C13H15N5O3S B4194485 N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide

N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B4194485
M. Wt: 321.36 g/mol
InChI Key: KIUVCUXFDHMOFT-UHFFFAOYSA-N
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Description

N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide is a complex organic compound that features a pyrrolidinylsulfonyl group attached to a phenyl ring, which is further connected to a triazole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 3-(1-pyrrolidinylsulfonyl)phenylamine. This intermediate can be synthesized by reacting 3-nitrophenylsulfonyl chloride with pyrrolidine under basic conditions, followed by reduction of the nitro group to an amine.

The next step involves the formation of the triazole ring. This can be achieved by reacting the intermediate with an appropriate azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Finally, the carboxamide group is introduced through an amide coupling reaction using a suitable carboxylic acid derivative and coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the CuAAC reaction and automated systems for the amide coupling step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-pyrrolidinylsulfonyl)phenyl]isonicotinamide
  • 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
  • Methyl 3-(1-pyrrolidinylsulfonyl)phenyl ether

Uniqueness

N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c19-13(12-14-9-15-17-12)16-10-4-3-5-11(8-10)22(20,21)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2,(H,16,19)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUVCUXFDHMOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide
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N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide
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N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide
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N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 5
N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 6
N-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-carboxamide

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